![molecular formula C18H10BrFN4O2 B2707539 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one CAS No. 1112374-19-2](/img/structure/B2707539.png)
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several different functional groups, including a bromophenyl group, a fluorophenyl group, an oxadiazole ring, and a dihydropyridazinone ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and dihydropyridazinone rings suggests that the compound likely has a rigid, planar structure. The bromine and fluorine atoms could potentially be involved in various types of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities : Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Compounds containing oxadiazole and related structures have shown to be effective against both Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting potent ABTS and DPPH scavenging activities, indicating their potential as antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Anti-cancer and Anti-inflammatory Properties : Oxadiazole derivatives have also been investigated for their biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects in mammalian cells. Some derivatives have shown strong inhibition of NF-κB-dependent transcription and iNOS activity in various cell models, highlighting their potential as anti-cancer and anti-inflammatory agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antiviral Activity : Certain 1,3,4-oxadiazole derivatives have been identified to exhibit promising antiviral activity against H5N1 avian influenza virus, offering a potential pathway for the development of new antiviral agents (Flefel et al., 2012).
Optical and Electronic Applications : Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been explored for their optical nonlinearity, making them candidates for optoelectronic applications. Such compounds can behave as optical limiters, useful in protecting sensitive photonic and electronic devices from damage by intense light (Chandrakantha et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYVWUKWWVXPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)
![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)
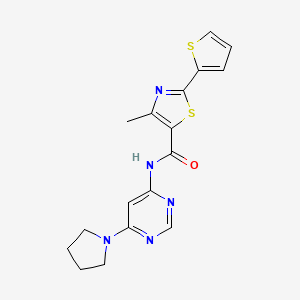
![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)
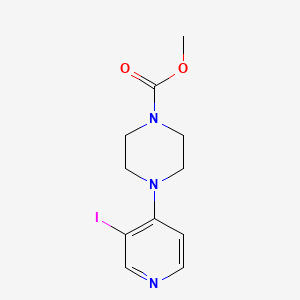
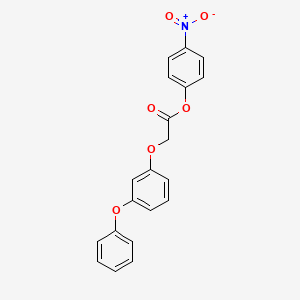
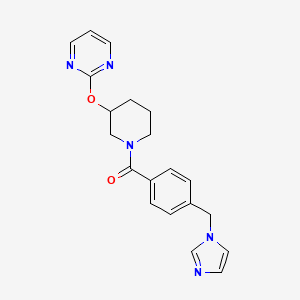
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2707472.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2707474.png)
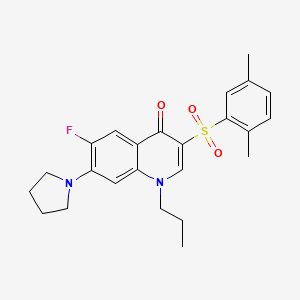
![1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2707477.png)
![2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2707478.png)